![molecular formula C19H15BrN4OS2 B2791464 Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897473-57-3](/img/structure/B2791464.png)
Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring . They have been found to exhibit various biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one approach, substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed by various spectroscopic techniques such as Infrared Spectroscopy (IR), 1H-Nuclear Magnetic Resonance (NMR), 13C-Nuclear Magnetic Resonance (NMR), and High Resolution Mass Spectra .Chemical Reactions Analysis
Benzothiazole derivatives have been found to undergo various chemical reactions. For instance, they can react with p-substituted benzaldehydes to form Schiff bases . They can also participate in reactions involving diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. The crystal structure can provide information about the compound’s physical properties .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Quorum Sensing Inhibitors
Benzo[d]thiazol-2-yl compounds have been used in the design and synthesis of novel quorum sensing inhibitors . Quorum sensing is a bacterial cell-cell communication mechanism that bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . These inhibitors can potentially disrupt these communication pathways, thereby inhibiting the pathogenic behaviors of bacteria .
Anti-Cancer Agents
Benzothiazole derivatives have also been synthesized and studied for their potential as anti-cancer agents . These compounds have been evaluated for their in vitro anti-proliferation activity against various human cancer cell lines .
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the quorum sensing pathways in Gram-negative bacteria . These pathways are crucial for bacterial cell-cell communication and play a significant role in coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the LasB quorum sensing system . It binds to the active site of the LasR system in Pseudomonas aeruginosa with better affinity compared to reference compounds . This interaction results in the inhibition of quorum sensing, thereby affecting the bacteria’s ability to coordinate certain behaviors .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway in Gram-negative bacteria . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This disruption can lead to a decrease in biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa , suggesting that it can reach effective concentrations in the bacterial environment.
Result of Action
The result of the compound’s action is a reduction in the growth of Pseudomonas aeruginosa . Specifically, it showed promising quorum-sensing inhibitor activities with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1 . Additionally, it demonstrated moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, changes in these environmental factors could potentially affect the efficacy of this compound.
Safety and Hazards
The safety and hazards associated with benzothiazole derivatives can depend on their specific structure and biological activity. Some benzothiazole derivatives have been found to exhibit potent cytotoxicity against human cancer cell lines . Therefore, appropriate safety measures should be taken when handling these compounds.
Future Directions
Benzothiazole derivatives are a promising class of compounds with diverse biological activities. Future research could focus on the design and synthesis of new benzothiazole derivatives with enhanced activity and selectivity. Molecular docking studies could also be performed to understand the interaction of these compounds with their biological targets .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS2/c20-12-5-6-14-16(11-12)27-19(22-14)24-9-7-23(8-10-24)18(25)17-21-13-3-1-2-4-15(13)26-17/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBVTBRQUKUSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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